1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride
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Overview
Description
1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride typically involves the reaction of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with methanamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
- (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
- N-2-{[2-(dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)-2-pyrimidinyl]amino}-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]acrylamide
Uniqueness: 1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride is unique due to its specific trifluoroethoxy substitution on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H13Cl2F3N2O |
---|---|
Molecular Weight |
293.11 g/mol |
IUPAC Name |
[5-methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2O.2ClH/c1-6-2-7(3-13)4-14-8(6)15-5-9(10,11)12;;/h2,4H,3,5,13H2,1H3;2*1H |
InChI Key |
XFNQVDMQCKSWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OCC(F)(F)F)CN.Cl.Cl |
Origin of Product |
United States |
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